molecular formula C8H8O4 B1250570 Phaeofurans A

Phaeofurans A

Cat. No. B1250570
M. Wt: 168.15 g/mol
InChI Key: MKXNJYOXVYLCPJ-XUTVFYLZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phaeofurans A is a natural product found in Phaeoacremonium with data available.

Scientific Research Applications

Phaeofurans A and B: Antifungal Effects

Phaeofurans A and B, identified as new benzofuran-derived metabolites of polyketide origin, were discovered in a fungicolous isolate of the genus Phaeoacremonium (NRRL 32148). Notably, these compounds were accompanied by sorbicillin analogues in the extract, which exhibited significant antifungal effects (Reátegui, Wicklow, & Gloer, 2006).

Phytoprostanes and Phytofurans in Plant Stress

Phytoprostanes (PhytoPs) and phytofurans (PhytoFs), including phaeofurans, are oxylipins synthesized by nonenzymatic peroxidation of α-linolenic acid. These compounds act as biomarkers of oxidative degradation in plant foods. Studies have explored the effect of environmental conditions and supplements like salicylic acid on the levels of these stress biomarkers in plants, revealing their potential as indicators of plant health and stress responses (Pinciroli et al., 2018).

Enzymatic Hydrolysis for Phytoprostane and Phytofuran Analysis

An optimized enzymatic hydrolysis method using bacterial and yeast esterases has been developed to quantify PhytoPs and PhytoFs more accurately. This method allows for a better understanding of these compounds' roles in plant physiology, biotechnology, and biological functions (Domínguez‐Perles et al., 2020).

Phytofurans in Nutritional Studies

The identification and quantification of phytofurans in various food sources, like coffee and cocoa by-products, have been conducted to explore their potential use in the functional food industry. These studies highlight the role of phytofurans as bioactive compounds with various biological activities (Ruesgas-Ramón et al., 2019).

Synthesis and Discovery in Food Sources

Research on the synthesis and discovery of phytofurans has revealed their presence in nuts and seeds, indicating their broader occurrence in plant-based food sources. This discovery opens up potential applications in studying dietary intake and the health effects of these compounds (Cuyamendous et al., 2015).

properties

Product Name

Phaeofurans A

Molecular Formula

C8H8O4

Molecular Weight

168.15 g/mol

IUPAC Name

(1aR,2R,6R,6aS)-1a,2,6,6a-tetrahydrooxireno[2,3-f][2]benzofuran-2,6-diol

InChI

InChI=1S/C8H8O4/c9-5-3-1-11-2-4(3)6(10)8-7(5)12-8/h1-2,5-10H/t5-,6-,7-,8+/m1/s1

InChI Key

MKXNJYOXVYLCPJ-XUTVFYLZSA-N

Isomeric SMILES

C1=C2[C@H]([C@H]3[C@H](O3)[C@@H](C2=CO1)O)O

Canonical SMILES

C1=C2C(C3C(O3)C(C2=CO1)O)O

synonyms

phaeofuran A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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